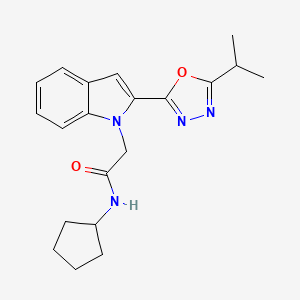![molecular formula C23H23N5O5S B11279282 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11279282.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound that features a benzodioxin ring, a triazinyl group, and a butanamide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide likely involves multiple steps, including the formation of the benzodioxin ring, the triazinyl group, and their subsequent coupling with the butanamide moiety. Typical synthetic routes might include:
Formation of Benzodioxin Ring: This could involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of Triazinyl Group: This might involve the reaction of acetamidophenyl derivatives with triazine precursors under acidic or basic conditions.
Coupling Reactions: The final step would involve coupling the benzodioxin and triazinyl intermediates with a butanamide derivative, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of chromatography, crystallization, or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The triazinyl group could be reduced to its corresponding amine under reducing conditions.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or triazinyl rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibiting or activating specific biochemical pathways.
Interacting with DNA or RNA: Modulating gene expression or protein synthesis.
Modulating Cellular Pathways: Affecting signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Uniqueness
The uniqueness of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H23N5O5S |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
InChI |
InChI=1S/C23H23N5O5S/c1-3-19(21(30)25-14-8-9-17-18(12-14)33-11-10-32-17)34-23-26-22(31)20(27-28-23)15-6-4-5-7-16(15)24-13(2)29/h4-9,12,19H,3,10-11H2,1-2H3,(H,24,29)(H,25,30)(H,26,28,31) |
Clave InChI |
NOWHJGGIZRUDHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)SC3=NN=C(C(=O)N3)C4=CC=CC=C4NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11279206.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11279225.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11279241.png)
![1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one](/img/structure/B11279246.png)
![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11279249.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279253.png)
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B11279257.png)
![N-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279260.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11279261.png)
![Ethyl 3-({[1-(3-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279268.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide](/img/structure/B11279269.png)

